REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[O-:3].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:10][CH:11]([CH3:13])[O-:12].[CH3:14][O:15][CH2:16][CH2:17]O>>[CH3:1][CH:2]([CH3:4])[O-:3].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:10][CH:11]([CH3:13])[O-:12].[CH3:14][O:15][CH:16]([CH3:17])[O-:3].[Gd+3:5].[CH3:14][O:15][CH:16]([CH3:17])[O-:3].[CH3:14][O:15][CH:16]([CH3:17])[O-:3] |f:0.1.2.3,5.6.7.8,9.10.11.12|
|
Name
|
Gd2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
gadolinium isopropoxide
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for approximately 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
20 ml of 2-methoxyethanol was added
|
Type
|
TEMPERATURE
|
Details
|
The flask was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
⅔ of the solution was then removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
This process of dilution, reflux
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
reaches 124° C
|
Name
|
Gadolinium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Name
|
solution
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
gadolinium methoxyethoxide
|
Type
|
product
|
Smiles
|
COC([O-])C.[Gd+3].COC([O-])C.COC([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |